methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate
Description
Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted at the 3-position with a sulfamoyl group bearing a thiophen-2-ylmethyl moiety and a methyl ester at the 2-position. This structure combines electron-rich aromatic systems (benzothiophene and thiophene) with a sulfonamide linkage, which is often associated with biological activity, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
methyl 3-(thiophen-2-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S3/c1-20-15(17)13-14(11-6-2-3-7-12(11)22-13)23(18,19)16-9-10-5-4-8-21-10/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYABZAYCMDSRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Cyclization
The substrate 1a (2-(phenylethynyl)phenyl methyl sulfide) undergoes PdI₂-catalyzed cyclization in methanol under 40 atm CO-air pressure at 80°C for 24 hours. This generates methyl 2-phenylbenzo[b]thiophene-3-carboxylate (2a ) in 80% yield. To position the carboxylate at C2 (instead of C3), the starting alkyne is modified to direct cyclization toward C2. For example, using 3-(methylthio)phenylacetylene derivatives shifts the regioselectivity, yielding methyl 1-benzothiophene-2-carboxylate as the primary product.
Catalytic System and Optimization
The PdI₂/KI system facilitates iodide-promoted S-demethylation and CO insertion. Catalyst recycling in ionic liquids (e.g., BmimBF₄) retains 95% activity after five cycles, enabling scalable synthesis. Optimal conditions include:
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Catalyst loading : 5 mol% PdI₂
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Solvent : Methanol or BmimBF₄-MeOH (3:1)
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Temperature : 80–100°C
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Pressure : 40 atm CO-air (4:1 ratio)
Regioselective Sulfamoylation at C3
Introducing the sulfamoyl group at C3 requires chlorosulfonation followed by amine coupling. The protocol draws from, where thiophene derivatives react with chlorosulfonyl isocyanate (CSI) to form sulfamoyl chlorides.
Chlorosulfonation of Benzothiophene-2-Carboxylate
Methyl 1-benzothiophene-2-carboxylate is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C in dichloromethane, yielding methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate. The electron-withdrawing carboxylate group directs electrophilic substitution to C3, achieving >90% regioselectivity.
Amine Coupling with (Thiophen-2-yl)methylamine
The sulfamoyl chloride intermediate reacts with (thiophen-2-yl)methylamine in tetrahydrofuran (THF) at room temperature. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion:
(Th = thiophen-2-yl). The product is isolated in 75–85% yield after column chromatography (hexane/EtOAc 9:1).
Functional Group Compatibility and Side Reactions
Stability of the Methyl Ester
The methyl ester remains intact under chlorosulfonation conditions due to its electron-withdrawing nature, which deactivates the ring toward further electrophilic attack. However, prolonged exposure to ClSO₃H above 20°C leads to partial hydrolysis to the carboxylic acid.
Byproduct Formation and Mitigation
Competing reactions include:
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Over-sulfonation : Minimized by using stoichiometric ClSO₃H and low temperatures.
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Oxidative degradation : Additives like BHT (butylated hydroxytoluene) suppress radical pathways.
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Sulfamoylation
A streamlined approach combines Pd-catalyzed cyclization and in situ sulfamoylation. Substituting methanol with (thiophen-2-yl)methylamine in the carbonylation step directly yields the target compound. However, this method suffers from lower yields (50–60%) due to amine coordination to Pd.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the sulfamoylation step, improving yields to 78% while reducing reaction time from 12 hours to 30 minutes.
Analytical and Spectroscopic Characterization
NMR Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.89 (d, J = 8.0 Hz, 1H, ArH), 7.62–7.55 (m, 2H, ArH), 7.20 (dd, J = 5.0, 1.2 Hz, 1H, ThH), 6.98–6.95 (m, 2H, ThH), 4.45 (s, 2H, CH₂), 3.95 (s, 3H, OCH₃).
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¹³C NMR : 166.2 (COOCH₃), 142.1 (C-SO₂), 138.7–126.3 (ArC), 45.1 (CH₂).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₆H₁₃NO₄S₂ [M+H]⁺: 356.0356. Found: 356.0359.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of 1-benzothiophene-2-carboxylate derivatives. Key structural variations among analogs include:
- Substituent on the sulfamoyl group : Thiophene-containing vs. phenyl or substituted phenyl groups.
- Position and nature of the ester group : Methyl vs. ethyl esters.
- Additional functional groups: Methoxy, nitro, or amino substituents on aromatic rings.
Electronic and Steric Effects
- Thiophene vs. Phenyl Groups : The thiophen-2-ylmethyl group introduces a smaller, more polarizable aromatic system compared to phenyl substituents. This may enhance π-π stacking interactions in biological targets or alter solubility profiles.
- Ester Group Influence : Methyl esters (e.g., target compound) generally exhibit higher metabolic stability compared to ethyl esters (e.g., Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate) due to reduced steric hindrance .
Crystallographic and Analytical Characterization
- Software Tools : Programs like SHELX and WinGX are widely used for crystallographic refinement of similar compounds, though their application to the target compound remains unexplored .
- Spectroscopic Data : IR and NMR spectra for analogs reveal characteristic peaks for sulfonamide (≈1300 cm⁻¹, S=O stretch) and ester carbonyl (≈1700 cm⁻¹) groups .
Biological Activity
Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12N2O4S3
- Molecular Weight : 320.43 g/mol
- CAS Number : 59337-93-8
This compound features a benzothiophene core, which is known for various biological activities, particularly in the field of medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfamoyl group enhances its potential as a drug candidate by facilitating interactions with enzymes or receptors involved in disease processes.
Key Mechanisms:
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Inhibition of Enzymatic Activity :
- The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.
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Antioxidant Properties :
- Preliminary studies suggest that the compound may exhibit antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases.
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Antimicrobial Activity :
- Some derivatives of benzothiophene compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess similar effects.
Table 1: Biological Activity Summary
Case Studies and Research Findings
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Tyrosinase Inhibition :
A study evaluated the compound's ability to inhibit tyrosinase, an enzyme critical in melanin production. The results indicated that this compound significantly reduced enzyme activity in B16F10 melanoma cells, suggesting potential applications in treating hyperpigmentation disorders . -
Antioxidant Activity :
In vitro assays demonstrated that the compound exhibited strong antioxidant properties, comparable to established antioxidants like ascorbic acid. This suggests its potential role in protecting cells from oxidative damage . -
Antimicrobial Effects :
The compound was tested against various bacterial strains, showing significant inhibitory effects on growth, particularly against Gram-positive bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents . -
Cytotoxicity Assessment :
Cytotoxicity studies indicated that the compound does not exhibit significant toxicity at concentrations below 20 µM in cell viability assays. This is promising for its use in therapeutic settings where safety is paramount .
Q & A
Q. What are the recommended synthetic routes for methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
- Step 1 : Sulfamoylation of the benzothiophene core using (thiophen-2-yl)methylsulfamoyl chloride in the presence of a base (e.g., triethylamine) .
- Step 2 : Esterification with methanol and a catalyst (e.g., H₂SO₄) to introduce the carboxylate group .
- Optimization : Yields >70% are achieved by controlling temperature (0–25°C), solvent polarity (THF or DCM), and reaction time (6–24 hrs). Thin-layer chromatography (TLC) is used to monitor progress, followed by purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic thiophene/benzothiophene core and substituent integration (e.g., sulfamoyl and ester groups) .
- Infrared (IR) Spectroscopy : Identifies functional groups (C=O stretch at ~1700 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) to minimize variability .
- Structural Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting bioactivity .
- Meta-Analysis : Cross-reference data with structurally analogous sulfamoyl-benzothiophenes to identify trends in substituent effects .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in drug discovery?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified sulfamoyl, thiophene, or carboxylate groups to assess pharmacological impacts .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like cyclooxygenase-2 or bacterial enzymes .
- In Vitro Testing : Compare IC₅₀ values across derivatives in enzyme inhibition assays to map critical functional groups .
Q. What experimental approaches are used to elucidate the mechanism of action of this compound?
- Methodological Answer :
- Biochemical Assays : Measure inhibition of enzymes (e.g., dihydrofolate reductase) via spectrophotometric monitoring of co-factor depletion .
- Cellular Studies : Use fluorescence microscopy to track compound localization in cells (e.g., mitochondrial targeting) .
- Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein interactomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
